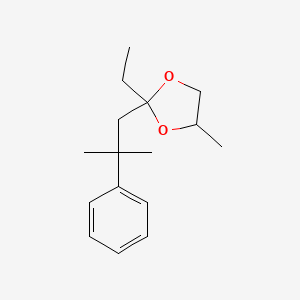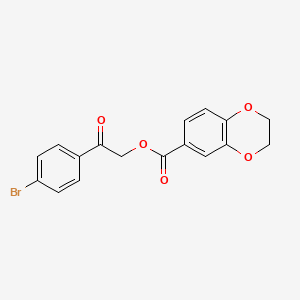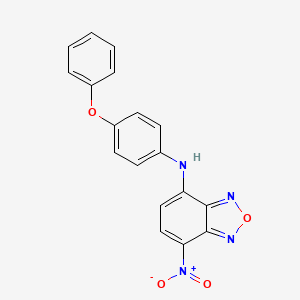
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as CPCT, is a chemical compound that has been studied extensively in scientific research. CPCT is a member of the hydrazide family and has been shown to have potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, studies have suggested that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can inhibit the growth of various cancer cell lines. In vivo studies have shown that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can reduce inflammation and improve outcomes in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been shown to have potent anti-tumor and anti-inflammatory effects, making it a promising candidate for further study.
However, there are also limitations to the use of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has not been extensively studied in humans, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is the development of new materials using 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide as a building block. Another area of interest is the investigation of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide as a potential herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide and its potential for clinical applications.
Synthesemethoden
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been investigated for its potential as a herbicide. In materials science, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied for its potential use in the development of new materials.
Eigenschaften
IUPAC Name |
5-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-2-1-9(17-10)11(16)15-14-7-8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRRDSFGTVCKDV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)
![3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)

